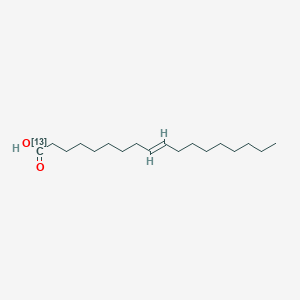

Elaidic-18-13c acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

(E)-(113C)octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i18+1 |

InChI Key |

ZQPPMHVWECSIRJ-PMWCXAOQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCC[13C](=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment for Elaidic 18 13c Acid

Chemical Synthesis Routes for Elaidic Acid

The principal method for synthesizing elaidic acid is through the isomerization of its naturally abundant cis isomer, oleic acid. atamankimya.com This transformation can be achieved through several catalytic and physical methods. Additionally, iterative coupling strategies offer a route to construct specific regioisomers of the fatty acid.

Stereoselective Isomerization of Oleic Acid from Natural Sources

The conversion of the cis-9 double bond in oleic acid to the trans-9 configuration of elaidic acid is a key synthetic step. atamankimya.com This isomerization can be induced using various catalysts or by applying controlled heat.

A variety of catalysts can facilitate the cis-trans isomerization of oleic acid. Metal catalysts such as palladium, rhodium, and iridium have been employed for this purpose. atamankimya.comtandfonline.com For instance, chloro-1,5-cyclooctadiene iridium (I) dimer has been shown to be effective. tandfonline.com Ruthenium-based catalysts are also utilized, although they are noted to be more active in decarboxylation and isomerization rather than hydrogenation or dehydrogenation. tandfonline.com

Nitrogen oxides also serve as effective catalysts for this isomerization. aocs.orgnih.gov A common laboratory procedure involves treating oleic acid with a mixture of sodium nitrite (B80452) and nitric acid. aocs.org This method generates nitrogen dioxide in situ, which acts as a radical species to induce the isomerization. aocs.orgnih.gov The reaction with nitrogen dioxide can also lead to the formation of nitro oleic acid isomers as byproducts. nih.gov Theoretical studies suggest that the radical addition mechanism is more favorable than hydrogen abstraction for this isomerization process. nih.gov

Furthermore, acid-activated clays, such as montmorillonite, and zeolites like H+-Ferrierite, have been demonstrated to catalyze the isomerization of oleic acid. google.comresearchgate.netresearchgate.net These solid acid catalysts can promote both double bond migration and skeletal rearrangement, leading to a mixture of isomers. google.comresearchgate.net

| Catalyst Type | Example | Key Findings |

| Metal Catalysts | Palladium, Rhodium, Iridium, Ruthenium atamankimya.comtandfonline.com | Facilitates cis-trans isomerization. atamankimya.com Iridium catalysts can also increase aromatic content in side reactions. tandfonline.com |

| Nitrogen Oxides | Sodium nitrite/Nitric acid aocs.org | Generates NO2 in situ, which catalyzes isomerization via a radical mechanism. aocs.orgnih.gov |

| Solid Acid Catalysts | Acid-activated clays, Zeolites (H+-Ferrierite) google.comresearchgate.netresearchgate.net | Promotes both cis-trans isomerization and skeletal rearrangement. google.comresearchgate.net |

Thermal isomerization of oleic acid to elaidic acid can occur without a catalyst at elevated temperatures. mdpi.com Studies have shown that this thermal reaction follows first-order kinetics. mdpi.com The activation energy for the thermal isomerization of pure oleic acid has been determined to be approximately 31 kJ/mol. mdpi.com However, it is important to note that prolonged heating at high temperatures can also lead to the formation of other byproducts, such as anhydrides. google.com While some thermal treatments aim to minimize the isomerization of oleic to elaidic acid, particularly in processes for purifying oleic acid, controlled heating remains a viable method for its synthesis. mdpi.comgoogle.com

Catalytic Approaches (e.g., Metal-Catalyzed, Nitrogen Oxides)

Iterative Coupling Strategies for Specific Regioisomers

For the synthesis of specific regioisomers of elaidic acid or other unsaturated fatty acids, iterative coupling strategies provide a powerful tool. researchgate.netwikipedia.org These methods involve the sequential coupling of smaller building blocks, allowing for precise control over the placement of the double bond. chemrxiv.org This approach is particularly valuable for creating fatty acid analogs that are not readily accessible from natural sources. wikipedia.org While not the most common method for producing standard elaidic acid, it offers significant advantages for creating structurally diverse fatty acids for specialized research. chemrxiv.org

Strategies for Carbon-13 Isotopic Labeling (13C)

Isotopically labeled fatty acids are indispensable tools in metabolic research. The introduction of a stable isotope like carbon-13 allows for the tracing of the fatty acid through various biological pathways. plos.orgnih.gov

Positional Specificity of 13C Enrichment (e.g., Carboxyl, Methyl, Uniform)

The position of the 13C label within the fatty acid molecule can be tailored to the specific research question. wikipedia.org Common labeling patterns include:

Carboxyl-13C ([1-13C]): This is a frequent labeling strategy where the carbon atom of the carboxylic acid group is a 13C isotope. pnas.org This allows for the study of reactions involving the carboxyl group, such as decarboxylation or esterification. tandfonline.compnas.org

Methyl-13C: Labeling the terminal methyl carbon provides a probe for studying the degradation or modification of the fatty acid from the omega end.

Uniform-13C ([U-13C]): In this case, all carbon atoms in the fatty acid are 13C. nih.govnih.gov This is often achieved by feeding organisms 13C-labeled precursors like glucose, which are then used for de novo fatty acid synthesis. nih.govnih.gov This provides a comprehensive view of the fatty acid's metabolic fate. plos.org

Position-Specific Labeling: It is also possible to introduce 13C at other specific positions along the carbon chain. nih.govresearchgate.net For example, feeding an organism a specifically labeled precursor like methyl [1-13C]stearate can result in arachidonic acid with the 13C label at a predictable position. nih.gov This level of specificity is crucial for elucidating detailed metabolic pathways. researchgate.netroyalsocietypublishing.org

The analysis of 13C incorporation is typically performed using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). researchgate.netmdpi.comresearchgate.net These techniques can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) and provide quantitative data on the extent and position of labeling. royalsocietypublishing.orgmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the intramolecular distribution of 13C. earthdoc.orgresearchgate.net

| Labeling Strategy | Description | Typical Application |

| Carboxyl-13C | The carboxyl carbon is 13C. pnas.org | Studying reactions at the carboxyl group. tandfonline.compnas.org |

| Methyl-13C | The terminal methyl carbon is 13C. | Tracing metabolism from the omega end. |

| Uniform-13C | All carbons are 13C. nih.govnih.gov | Comprehensive metabolic fate studies. plos.org |

| Position-Specific | 13C is at a specific, non-carboxyl/methyl position. nih.govresearchgate.net | Elucidating detailed enzymatic steps and pathways. researchgate.netroyalsocietypublishing.org |

Precursor Design for Isotopic Integration

The integration of the ¹³C isotope into the elaidic acid molecule is achieved through the use of specifically labeled precursor molecules during synthesis. The choice of precursor dictates the position and extent of the isotopic labeling in the final product. Common strategies involve de novo fatty acid synthesis or modification of existing fatty acid chains using labeled building blocks. cuny.eduresearchgate.net

Key precursors for generating ¹³C-labeled fatty acids include:

¹³C-Labeled Glucose: Universally labeled glucose (U-¹³C₆-glucose) serves as a fundamental precursor in many biological systems. biorxiv.org It is metabolized through glycolysis to pyruvate, which then enters the mitochondria and is converted to citrate. biorxiv.org Citrate is exported to the cytoplasm and cleaved by ATP-citrate lyase (ACLY) to produce ¹³C-labeled acetyl-CoA, the primary building block for de novo fatty acid synthesis. biorxiv.orgoup.com This method results in the incorporation of ¹³C atoms throughout the fatty acid chain.

¹³C-Labeled Acetate (B1210297): Site-specifically labeled acetate, such as [1-¹³C]acetate, is another crucial precursor. cuny.edu In the cytoplasm, acetate is converted to acetyl-CoA. cuny.edu This labeled acetyl-CoA can then be used for the elongation of existing fatty acid chains, which primarily occurs on the endoplasmic reticulum. cuny.edu This approach allows for targeted labeling at specific positions, particularly near the carboxyl end of the fatty acid. cuny.edu

¹³C-Labeled Oleic Acid: A more direct method involves using fully or partially labeled oleic acid as the starting material. sigmaaldrich.comsigmaaldrich.com For instance, Oleic acid-¹³C₁₈, which is uniformly labeled with ¹³C at all 18 carbon positions, can be directly isomerized to produce Elaidic acid-¹³C₁₈. atamankimya.comsigmaaldrich.com This ensures that the resulting elaidic acid carries the same isotopic enrichment pattern as the precursor oleic acid.

Table 1: Precursors for Isotopic Integration in Fatty Acid Synthesis

| Precursor | Metabolic Role | Resulting Labeling Pattern |

|---|---|---|

| [U-¹³C₆]Glucose | Provides ¹³C-acetyl-CoA via glycolysis and the TCA cycle for de novo fatty acid synthesis. biorxiv.org | Uniform labeling across the fatty acid chain. biorxiv.org |

| [1-¹³C]Acetate | Provides ¹³C-acetyl-CoA primarily for fatty acid elongation in the cytoplasm. cuny.edu | Preferential labeling at the carboxyl end of the acyl chain. cuny.edu |

| [¹³C₁₈]Oleic Acid | Serves as a direct, fully-labeled substrate for isomerization to elaidic acid. atamankimya.comsigmaaldrich.com | Uniform labeling at all 18 carbon positions. sigmaaldrich.com |

Purification and Analytical Quality Control for High-Purity Tracer Compounds

The production of high-purity Elaidic-18-13c acid is essential for its use as a tracer in metabolic studies to ensure that observed metabolic fates are solely attributable to the compound of interest. This necessitates rigorous purification protocols and comprehensive analytical quality control to verify the identity, purity, and isotopic enrichment of the final product. acs.org

Purification Methodologies

Following synthesis, which often involves the isomerization of ¹³C-labeled oleic acid using catalysts like nitrogen oxides, the crude product is a mixture containing the desired elaidic acid isomer, unreacted oleic acid, and other byproducts. atamankimya.comaocs.org A multi-step purification process is employed to isolate the high-purity tracer.

Crystallization: Elaidic acid is a solid at room temperature, while its precursor, oleic acid, is a liquid. nih.gov This difference in physical properties is exploited in an initial purification step. The reaction mixture is chilled, often to temperatures as low as -25°C, to induce the crystallization of elaidic acid, which can then be separated by filtration. aocs.org

Solvent Washing and Extraction: The crystallized solid is typically washed with solvents like ether to remove residual mineral acids and other soluble impurities. aocs.org Liquid-liquid extraction methods, such as the Folch or Bligh and Dyer methods, are standard procedures for isolating total lipids from a sample matrix. nih.gov

Chromatographic Techniques: For achieving the high purity required for tracer studies, various chromatographic methods are indispensable. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating fatty acids based on their polarity and chain length, and can effectively separate elaidic acid from its cis-isomer, oleic acid. nih.govresearchgate.net

Gas Chromatography (GC): GC is used for the analysis and purification of volatile fatty acid derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. nih.gov It offers high resolution, capable of separating isomers. nih.govmdpi.com

Solid-Phase Extraction (SPE): SPE is frequently used to fractionate complex lipid extracts into different classes (e.g., neutral lipids, phospholipids) before final analysis, which helps in removing interfering substances. nih.govmdpi.com

Urea (B33335) Complex Formation: A specialized technique known as urea complex segregation can be used to separate saturated and unsaturated fatty acids. pjsir.org Elaidic acid can be separated from mixtures by forming urea complexes, which can be particularly useful when dealing with complex starting materials. pjsir.org

Table 2: Purification Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Crystallization | Separation based on differences in melting point and solubility at low temperatures. aocs.orgnih.gov | Initial separation of solid elaidic acid from liquid oleic acid and other impurities. aocs.org |

| Chromatography (HPLC, GC, SPE) | Differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov | High-resolution separation of isomers and removal of contaminants to achieve high purity. nih.govmdpi.com |

| Urea Complex Formation | Urea forms crystalline inclusion complexes with straight-chain fatty acids, allowing separation from branched or bulky molecules. pjsir.org | Purification of elaidic acid from complex fatty acid mixtures. pjsir.org |

Analytical Quality Control

To guarantee the suitability of this compound as a metabolic tracer, its structural integrity, chemical purity, and isotopic enrichment must be confirmed using a suite of analytical methods.

Mass Spectrometry (MS): This is the cornerstone technique for analyzing isotopically labeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to analyze derivatized fatty acids. It provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and allowing for the quantification of isotopic enrichment by analyzing the mass-to-charge (m/z) ratio of the molecular ion and its isotopologues. nih.gov For example, the analysis of trimethylsilyl (TMS) esters of fatty acids allows for clear separation and detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the analysis of lipids directly from biological extracts. oup.com It can separate elaidic acid from other fatty acids chromatographically before detection. researchgate.net Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragment ions. nih.govmassbank.eumassbank.eu The precursor ion [M-H]⁻ for elaidic acid is observed at m/z 281.2486 in negative ion mode. massbank.eumassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for structural verification.

¹³C NMR: This is the most direct method for confirming the position and enrichment of the ¹³C label. frontiersin.org The chemical shifts in the ¹³C NMR spectrum are unique to each carbon atom in the molecule, providing a fingerprint of the compound. uc.pt For elaidic acid, distinct signals are observed for the carboxyl carbon (~180.58 ppm), the double-bonded carbons (~130.03 and 129.74 ppm), and the various methylene (B1212753) and methyl carbons in the aliphatic chain. nih.gov The presence and intensity of these signals confirm the structure and the successful incorporation of the ¹³C isotope.

Table 3: Analytical Quality Control Methods for this compound

| Method | Information Provided | Key Parameters/Findings |

|---|---|---|

| GC-MS | Molecular weight, isotopic enrichment, purity, and separation of isomers. nih.govmdpi.com | Analysis of derivatized esters (e.g., TMS-esters) to ensure volatility and separation. nih.gov |

| LC-MS/MS | Molecular weight confirmation, structural information from fragmentation, and quantification in complex mixtures. nih.govoup.com | Precursor ion [M-H]⁻ at m/z 281.2486; characteristic fragment ions confirm identity. massbank.eumassbank.eu |

| ¹³C NMR | Direct confirmation of ¹³C label position and enrichment; structural verification. frontiersin.orguc.pt | Characteristic chemical shifts for carboxyl (~180.6 ppm) and olefinic carbons (~130 ppm). nih.gov |

Advanced Analytical Techniques for the Characterization and Quantification of Elaidic 18 13c Acid and Its Metabolites

Mass Spectrometry (MS)-Based Platforms for Isotopic Analysis

Mass spectrometry has become an indispensable tool for the analysis of stable isotope-labeled compounds like Elaidic-18-13c acid. Its ability to differentiate molecules based on their mass-to-charge ratio allows for the clear identification and quantification of the ¹³C-labeled analyte against a complex background of other biological molecules. The selection of a specific MS-based platform is often dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. For the analysis of this compound, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the gas chromatograph before being detected by the mass spectrometer.

To enhance the volatility and thermal stability of fatty acids for GC-MS analysis, a derivatization step is typically required. The most common method involves the conversion of fatty acids into fatty acid methyl esters (FAMEs). This is often achieved through esterification with methanolic solutions of reagents like boron trifluoride or hydrochloric acid.

Another derivatization strategy is the formation of fatty acid butylamides (FABAs). This process involves the conversion of the carboxylic acid group into a butylamide. FABAs can offer certain advantages in mass spectrometry, such as producing characteristic fragmentation patterns that can aid in structural elucidation.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivative | Reagent | Typical Reaction Conditions |

| FAMEs | Methanolic HCl | Heating at 60-100°C |

| FAMEs | Boron Trifluoride-Methanol | Heating at 60-100°C |

| FABAs | N,N'-Carbonyldiimidazole and n-Butylamine | Room temperature |

Following chromatographic separation, the derivatized this compound enters the ion source of the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. While this provides a characteristic "fingerprint" for identification, the intact molecular ion may be weak or absent.

Negative Ion Chemical Ionization (NICI) is a softer ionization technique that often results in less fragmentation and a more abundant molecular ion or a related adduct ion. This is particularly useful for confirming the molecular weight of the labeled compound. In NICI, reagent gases like methane (B114726) or ammonia (B1221849) are used to generate reactant ions that then ionize the analyte through chemical reactions.

Derivatization Techniques for Volatile Fatty Acid Methyl Esters (FAMEs) and Butylamides (FABAs)

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile metabolites of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical platform. In LC-MS, the sample is first separated by liquid chromatography based on its polarity and affinity for the stationary phase, and the eluent is then introduced into the mass spectrometer.

The hyphenation of Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry offers significant advantages over traditional high-performance liquid chromatography (HPLC). UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, improved peak capacity, and faster analysis times. This enhanced separation capability is crucial for resolving complex mixtures of fatty acid isomers and their metabolites.

High-Resolution Mass Spectrometry (HRMS), particularly using analyzers like the Orbitrap, provides highly accurate mass measurements. This precision allows for the confident determination of the elemental composition of this compound and its metabolites. The high resolving power of Orbitrap mass spectrometers can differentiate between isobaric interferences, which are compounds with the same nominal mass but different elemental compositions, ensuring unambiguous identification of the labeled species.

Table 2: Comparison of MS Ionization and Analyzer Technologies for this compound Analysis

| Technique | Ionization Mode | Key Advantages for Isotopic Analysis |

| GC-MS | EI | Provides characteristic fragmentation patterns for identification. |

| GC-MS | NICI | Produces abundant molecular ions for molecular weight confirmation. |

| LC-MS/UPLC | Electrospray Ionization (ESI) | Suitable for a wide range of polar and non-polar metabolites. |

| HRMS (Orbitrap) | ESI | Offers high mass accuracy and resolution for unambiguous identification. |

Electrospray Ionization (ESI) for Lipid Class Analysis

Electrospray ionization (ESI) is a soft ionization technique integral to the mass spectrometric analysis of lipids, including those containing this compound. nih.gov ESI facilitates the transfer of intact lipid molecules from the liquid phase into the gas phase as charged ions with minimal fragmentation. This is particularly useful for complex lipid extracts, where this compound may be incorporated into various lipid classes such as triglycerides (TG), phospholipids (B1166683) (PL), and cholesteryl esters (CE). nih.gov

The process allows for the analysis of these larger, non-volatile lipid molecules directly from crude or partially purified extracts. nih.gov In lipidomics studies, ESI coupled with mass spectrometry (ESI-MS) enables the profiling of entire lipid classes. For instance, a study investigating the effects of elaidic acid on hepatic lipogenesis used ESI-MS to quantify different lipid classes after incubating cells with a deuterated elaidic acid isotopologue. nih.gov This approach, often termed "shotgun lipidomics," can rapidly determine the relative abundance of hundreds of lipid species, revealing how the labeled this compound is distributed among them. nih.gov The choice of positive or negative ion mode in ESI can be optimized to enhance the detection of specific lipid classes.

Targeted Multiple Reaction Monitoring (MRM) using Triple Quadrupole MS

For precise quantification, targeted multiple reaction monitoring (MRM), also known as selective reaction monitoring (SRM), is a highly sensitive and specific technique performed on a triple quadrupole mass spectrometer. proteomics.com.au This method is ideal for tracking this compound and its metabolites within complex biological matrices like plasma or tissue extracts. proteomics.com.aunih.gov

MRM involves two stages of mass filtering. First, the precursor ion—in this case, the molecular ion of this compound or a metabolite containing it—is selectively passed through the first quadrupole. This ion is then fragmented in the second quadrupole (the collision cell), and a specific, characteristic fragment ion (product ion) is selected by the third quadrupole for detection. proteomics.com.au This two-stage filtering dramatically reduces chemical noise and enhances the signal-to-noise ratio, allowing for quantification at very low concentrations. proteomics.com.aulcms.cz The specificity of the precursor-product ion pair, or "transition," ensures that only the target analyte is measured. For this compound, the ¹³C label results in a precursor ion that is one mass unit higher than unlabeled elaidic acid, providing a distinct mass signature that prevents interference from endogenous (unlabeled) counterparts.

The following table displays hypothetical MRM transitions for the detection of this compound. The precursor ion reflects the mass of the labeled fatty acid, and product ions are characteristic fragments.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |

|---|---|---|---|---|

| This compound | 284.3 (as [M-H]⁻) | 239.2 | Negative | Represents a characteristic fragment. The precursor mass is +1 compared to unlabeled elaidic acid (m/z 283.3). |

| This compound Derivative | (Varies) | (Varies) | Positive | Derivatization can improve ionization efficiency and chromatographic separation, leading to different MRM transitions. frontiersin.org |

Studies have shown that MRM-based approaches provide lower inter-day variability and more consistent quantification compared to untargeted methods. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific ¹³C/¹²C Ratios

Isotope Ratio Mass Spectrometry (IRMS) is the definitive technique for measuring the relative abundance of stable isotopes. thermofisher.com In studies using this compound, IRMS is crucial for determining the enrichment of ¹³C in various samples, which directly reflects the metabolic fate of the tracer. The technique measures the ratio of ¹³C to ¹²C with extremely high precision. fmach.it

Two primary IRMS approaches are relevant:

Bulk IRMS (or Elemental Analyzer-IRMS): This method measures the average ¹³C/¹²C ratio of an entire sample, such as a total lipid extract or a whole tissue sample. fmach.it The sample is combusted to CO₂, and the gas is analyzed by the mass spectrometer. This provides a general overview of the tracer's incorporation into the total carbon pool of the sample.

Compound-Specific Isotope Analysis (CSIA): This more advanced technique couples a gas chromatograph (GC) to the IRMS via a combustion interface (GC-C-IRMS). The GC first separates the individual compounds (e.g., different fatty acids as their methyl esters) in a mixture. As each compound elutes from the GC column, it is combusted to CO₂, and its specific ¹³C/¹²C ratio is measured by the IRMS. researchgate.net This allows researchers to precisely determine the amount of the ¹³C label from this compound that has been incorporated into other specific fatty acids or metabolites, providing detailed insights into metabolic pathways.

IRMS has been used to differentiate oils and detect adulteration based on natural variations in isotopic composition, demonstrating its power in analyzing fatty acid origins and processing. researchgate.neteuropa.eu

Tandem Mass Spectrometry (MS/MS) for Positional and Geometric Isomer Identification

Identifying the specific isomers of fatty acids is a significant analytical challenge because isomers, such as elaidic acid (trans-9 C18:1) and its cis- counterpart oleic acid, often have identical masses and similar chromatographic properties. sciex.comuow.edu.au Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. In an MS/MS experiment, a specific ion is selected and fragmented, and the resulting fragment ions provide structural information.

However, conventional collision-induced dissociation (CID) of fatty acid molecular ions often yields limited fragmentation of the hydrocarbon chain, making it difficult to pinpoint the exact location of the double bond. sciex.comuow.edu.au To overcome this, several strategies have been developed:

Derivatization: Chemical derivatization of the fatty acid's carboxyl group can promote more informative fragmentation patterns upon CID. sciex.comsciex.com

Advanced Fragmentation Techniques: Newer fragmentation methods, such as Electron Activated Dissociation (EAD), can generate diagnostic fragments that clearly indicate the double bond's position and, in some cases, its stereochemistry (cis/trans). sciex.com EAD produces specific cleavage patterns along the fatty acid's carbon chain, allowing for the unambiguous identification of positional isomers like oleic acid (Δ9) and vaccenic acid (Δ11). sciex.com

These MS/MS techniques are essential for confirming that the detected labeled molecule is indeed a metabolite of this compound and not an isomeric byproduct from another pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information about molecules based on the magnetic properties of atomic nuclei. aocs.org For this compound, both ¹H and ¹³C NMR are highly valuable.

¹³C NMR: This is arguably the most powerful technique for the isotopic characterization of this compound. Since the ¹³C nucleus is NMR-active, its presence at a specific position in the molecule generates a distinct signal in the ¹³C NMR spectrum. This allows for:

Confirmation of Label Position: The exact location of the ¹³C label at the C-18 position can be unequivocally confirmed.

Metabolite Identification: When the ¹³C label is incorporated into new molecules, ¹³C NMR can help identify the structure of these metabolites by tracing the position of the enriched carbon.

The chemical shifts in NMR are highly sensitive to the local chemical environment, making it a definitive tool for structural analysis. aocs.orgspectrabase.com

The table below shows representative ¹³C NMR chemical shifts for elaidic acid, with the labeled position highlighted. The exact shift for C-18 would be observed with significantly enhanced intensity in the spectrum of this compound.

| Carbon Atom Position | Typical Chemical Shift (ppm) in CDCl₃ | Notes |

|---|---|---|

| C-1 (Carboxyl) | ~180.4 | Carbonyl carbon of the carboxylic acid. |

| C-9, C-10 (Olefinic) | ~130.4 | Carbons involved in the trans double bond. |

| C-8, C-11 | ~32.6 | Carbons adjacent to the double bond. |

| C-2, C-3 | ~34.1, ~24.7 | Aliphatic carbons near the carboxyl group. |

| C-17 | ~22.7 | Penultimate carbon atom. |

| C-18 (Methyl) | ~14.1 | Site of the ¹³C label in this compound. |

Comprehensive Sample Preparation and Extraction Protocols

The accuracy of any analysis of this compound begins with robust and reproducible sample preparation. The primary goal is to efficiently extract total lipids from the biological matrix (e.g., cells, plasma, tissue) while minimizing degradation and contamination. ugent.be

Total Lipid Extraction Methodologies (e.g., Folch, Bligh & Dyer)

The most widely used methods for total lipid extraction are the Folch and the Bligh & Dyer methods. Both rely on a ternary solvent system of chloroform (B151607), methanol (B129727), and water to partition lipids from more polar molecules like proteins and carbohydrates. ugent.bejfda-online.com

Folch Method: This is often considered the "gold standard" for quantitative lipid extraction. jfda-online.comslideshare.net It involves homogenizing the tissue sample in a chloroform/methanol (2:1, v/v) mixture, typically using a large solvent-to-sample ratio (e.g., 20:1). gerli.com After homogenization and filtration, a salt solution (e.g., 0.9% NaCl) is added, which induces the separation of the mixture into two phases. The lower chloroform phase contains the purified lipids, while the upper aqueous methanol phase contains the non-lipid contaminants. ugent.begerli.com

Bligh & Dyer Method: This method was developed as a more economical adaptation of the Folch method, particularly for samples with high water content (around 80%), such as fish muscle. ugent.bevliz.be It uses a smaller solvent-to-sample ratio. The procedure starts with a single-phase mixture of chloroform/methanol/water, ensuring complete interaction with the sample. tabaslab.com Additional chloroform and water are then added to induce phase separation, again resulting in a lower chloroform layer containing the lipids. tabaslab.comwustl.edu While faster and using less solvent, the original Bligh & Dyer method may result in lower lipid recovery for samples with high lipid content (>2%) compared to the Folch method. vliz.be

The following table provides a comparative overview of the Folch and Bligh & Dyer lipid extraction methods.

| Feature | Folch Method | Bligh & Dyer Method |

|---|---|---|

| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol |

| Initial Solvent Ratio | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol:Water (1:2:0.8, v/v/v) |

| Solvent:Sample Ratio | High (typically 20:1) gerli.com | Low (typically 3.75:1 for a 1mL sample) tabaslab.com |

| Key Advantage | Considered highly exhaustive and quantitative for a broad range of samples. vliz.be | Rapid, uses less solvent, ideal for high-water-content samples. vliz.be |

| Key Disadvantage | Requires large volumes of toxic solvent (chloroform). jfda-online.com | May underestimate lipid content in high-fat samples if not modified. vliz.be |

Solid-Phase Extraction (SPE) for Lipid Class Fractionation

Solid-phase extraction (SPE) is a widely used technique for separating complex lipid mixtures into different classes prior to detailed analysis. This fractionation is essential for removing interfering substances and concentrating the analytes of interest, such as this compound.

Various SPE cartridges are available, with aminopropyl-bonded silica (B1680970) and silver ion-impregnated silica being particularly relevant for fatty acid analysis. Aminopropyl SPE columns are effective in separating lipid classes based on polarity. nih.govaocs.org For instance, neutral lipids can be eluted with a non-polar solvent mixture like chloroform-isopropanol, while free fatty acids, including this compound, can be subsequently eluted with a more polar, slightly acidic solvent system such as diethyl ether-acetic acid. aocs.org This separation is critical for isolating the free fatty acid fraction from a total lipid extract for further analysis. aocs.org

Silver ion SPE (Ag-SPE) is particularly useful for separating fatty acids based on the number, geometry, and position of their double bonds. nih.govfrontiersin.org This technique can effectively separate trans fatty acids, like elaidic acid, from their cis isomers. nih.govfrontiersin.org One study demonstrated that a silver ion cartridge could achieve over 97.8% removal of cis-fatty acids, allowing for a more precise quantification of trans fatty acids like elaidic acid. nih.gov The separation is typically achieved by eluting the sample with solvents of increasing polarity. For example, saturated fatty acids are eluted first with a non-polar solvent like hexane, followed by trans-unsaturated fatty acids with a slightly more polar solvent mixture (e.g., hexane:acetone 96:4), and finally cis-unsaturated fatty acids with a more polar solvent. nih.gov

The choice of SPE method depends on the specific research question and the complexity of the sample matrix. For comprehensive lipid analysis, a combination of different SPE techniques or SPE followed by other chromatographic methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary to achieve the desired separation of lipid classes. nih.goved.gov

Saponification and Hydrolysis for Fatty Acid Release

To analyze the total fatty acid composition of a biological sample, including this compound that may be incorporated into complex lipids like triglycerides or phospholipids, the fatty acids must first be released from their ester linkages. atamankimya.comfctemis.org This is typically achieved through saponification or hydrolysis. atamankimya.comfctemis.org

Saponification is the alkaline hydrolysis of fatty acid esters. fctemis.org The process involves heating the lipid sample with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcohol solution (e.g., methanolic KOH). fctemis.orgcore.ac.uk This reaction breaks the ester bonds, releasing the fatty acids as their corresponding carboxylate salts (soaps) and glycerol. fctemis.org The reaction is often performed at elevated temperatures, for instance at 90°C for a short period, to ensure complete reaction. core.ac.uk

Acid-catalyzed hydrolysis is an alternative method where the sample is heated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous or alcoholic solution. thermofisher.com This also cleaves the ester bonds to yield free fatty acids and glycerol.

Following saponification or hydrolysis, the released fatty acids are typically acidified to convert the carboxylate salts back into their free fatty acid form. They can then be extracted from the aqueous medium using an organic solvent like hexane. For analysis by gas chromatography (GC), the free fatty acids are usually derivatized to their more volatile fatty acid methyl esters (FAMEs). This is commonly done by reacting the fatty acids with a methylating agent such as boron trifluoride (BF₃) in methanol or a methanolic HCl solution. core.ac.ukchrom-china.com

The choice between saponification and acid hydrolysis, as well as the specific reaction conditions, can influence the recovery and integrity of the fatty acids. It is important to select a method that minimizes the risk of isomerization or degradation of the fatty acids of interest. For instance, some one-step methods that combine lipid extraction, saponification, and methylation have been shown to be efficient for the analysis of fatty acids in biological samples like red blood cells. core.ac.uk

Quantitative Approaches and Data Processing for Isotopic Enrichment

After sample preparation and instrumental analysis, the data must be processed to accurately determine the isotopic enrichment of this compound and its metabolites. This involves specialized quantitative approaches that account for the distribution of stable isotopes.

Measurement of Mass Isotopomer Distributions (MIDs)

When a stable isotope-labeled compound like this compound is introduced into a biological system, it and its metabolic products will exist as a mixture of molecules with different numbers of ¹³C atoms. The relative abundance of these different mass isotopomers is known as the Mass Isotopomer Distribution (MID). nih.gov

Mass spectrometry (MS) is the primary technique used to measure MIDs. By analyzing the mass spectrum of the target molecule, the relative intensities of the peaks corresponding to the unlabeled molecule (M+0) and the ¹³C-labeled isotopomers (M+1, M+2, etc.) can be determined. The isotopic enrichment can then be calculated from this distribution.

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that uses the measured MIDs to quantify the synthesis of new molecules. nih.gov For example, by measuring the MID of triglycerides containing this compound, it is possible to determine the contribution of this labeled fatty acid to the synthesis of new triglyceride molecules. nih.gov This approach has been used to study various aspects of lipid metabolism in vivo. nih.gov

The accurate measurement of MIDs requires high-resolution mass spectrometry to resolve the different isotopomer peaks and careful data processing to correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the molecule.

Considerations for Precision, Accuracy, Limit of Detection (LOD), and Linearity

To ensure the reliability of quantitative data for this compound, analytical methods must be validated for several key parameters:

Precision: This refers to the closeness of repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For fatty acid analysis, intra-day precision (repeatability) and inter-day precision (reproducibility) are often evaluated. Studies have reported RSD values for elaidic acid analysis ranging from 1.8% to 8.9% for intra-day precision and 3.9% to 8.1% for inter-day precision, indicating good method performance. nih.gov

Accuracy: This is the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. Recovery rates for elaidic acid in various matrices have been reported to be in the range of 94.5% to 98.7%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are important for analyzing low levels of this compound and its metabolites. For elaidic acid, LOD and LOQ values can vary depending on the analytical method. For example, one GC-TOFMS method reported an LOD of 2.20 µg/mL and an LOQ of 4.38 µg/mL. nih.gov Another HPLC-UV method reported a much lower LOQ of 3 mg/L (3 µg/mL). researchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve with a series of standards of known concentrations. A high correlation coefficient (r²), typically greater than 0.99, indicates good linearity. nih.govresearchgate.net For elaidic acid analysis, linearity has been demonstrated over ranges such as 1-100 µg/mL and 3-1000 mg/L with r² values greater than 0.999. nih.govresearchgate.net

Applications of Elaidic 18 13c Acid in Elucidating Metabolic Pathways and Regulatory Mechanisms

Tracing Fatty Acid Uptake, Transport, and Intracellular Trafficking

The application of ¹³C-labeled fatty acids is a cornerstone for studying their movement into and within cells. By introducing a tracer like Elaidic-18-13c acid to a biological system, researchers can use techniques such as mass spectrometry to differentiate the tracer from its unlabeled counterparts and quantify its incorporation into various cellular components. oup.comresearchgate.net

In vitro cell models are fundamental for dissecting the cellular and molecular mechanisms of fatty acid metabolism. The use of this compound in these systems would allow for detailed investigation into how this specific trans-fatty acid is handled by various cell types.

HuH-7 and HepG2 (Liver Cells): Studies using liver-derived cell lines like HuH-7 and HepG2 have shown that elaidic acid can significantly impact lipid metabolism. For instance, treating HuH-7 cells with elaidic acid increased the total amount of cellular triglycerides and cholesteryl esters. nih.gov In another study, deuterated elaidic acid was used to track its incorporation into cellular lipids. nih.gov Research has also demonstrated that elaidic acid enhances de novo lipogenesis (DNL), the synthesis of new fatty acids, in HuH-7 cells. nih.gov Using this compound would enable researchers to precisely quantify its uptake rate and trace its path into specific lipid fractions, such as phospholipids (B1166683) and neutral lipids, providing a clearer picture of its metabolic partitioning in hepatocytes.

C2C12 Myotubes (Muscle Cells) and 3T3-L1 Adipocytes (Fat Cells): Research on C2C12 myotubes and 3T3-L1 adipocytes has revealed that elaidic acid has distinct effects compared to its cis-isomer, oleic acid. nih.govcambridge.org In C2C12 myotubes, elaidic acid treatment was found to increase the expression of the inflammatory marker TNF-α and decrease levels of IL-15 mRNA. nih.govcambridge.org In 3T3-L1 adipocytes, elaidic acid did not significantly affect the expression of key adipokines like resistin and adiponectin, unlike oleic acid which showed beneficial modulations. cambridge.org Employing this compound as a tracer in these cells would help determine how it is stored, oxidized for energy, or converted into other lipid signaling molecules, and how these metabolic fates differ from those of other fatty acids. mdpi.com

Colorectal Cancer (CRC) Cells: Elaidic acid has been shown to promote the growth, survival, and metastatic potential of colorectal cancer cell lines like HT29 and CT26. nih.govspandidos-publications.comresearchgate.net Studies indicate that elaidic acid can enhance cancer cell "stemness" and induce resistance to chemotherapy. nih.govresearchgate.net It is suggested that these effects are mediated through signaling pathways involving G-protein coupled receptors and the epidermal growth factor receptor (EGFR), which can be localized in specific membrane domains called lipid rafts. nih.govresearchgate.net Tracing with this compound could reveal how its incorporation into the plasma membrane and intracellular lipid droplets is linked to these pro-metastatic signaling events.

Macrophages: In human macrophages, elaidic acid has been shown to have unique effects on cellular metabolism, notably by increasing intracellular zinc levels, a key regulator of macrophage activity. nih.gov Other studies in RAW 264.7 macrophage cells showed that elaidic acid treatment decreased the expression of the cholesterol transporter ABCA1. nih.gov Given that lipid metabolism is crucial for macrophage activation and function, using this compound would help elucidate how this trans-fatty acid is processed and how its metabolic fate contributes to inflammatory or anti-inflammatory responses. frontiersin.orgrsc.org

Human Umbilical Vein Endothelial Cells (HUVECs): Studies have demonstrated that elaidic acid can induce apoptosis (programmed cell death) in HUVECs in a dose-dependent manner. lipidmaps.orgjpp.krakow.pljpp.krakow.pl This effect is associated with an increase in reactive oxygen species (ROS) and the activation of caspase-3, a key enzyme in the apoptotic pathway. jpp.krakow.pljpp.krakow.pl The use of this compound could help link its uptake and accumulation in cellular structures to the initiation of these damaging processes in the vascular endothelium. researchgate.net

Table 1: Summary of Research Findings on Elaidic Acid in Various Cell Lines

| Cell Line | Model For | Key Findings with Elaidic Acid | Citations |

|---|---|---|---|

| HuH-7 / HepG2 | Liver | Increases de novo lipogenesis; enhances storage of triglycerides and cholesteryl esters. | nih.gov |

| C2C12 Myotubes | Skeletal Muscle | Increases expression of inflammatory marker TNF-α; reduces IL-15 mRNA levels. | nih.govcambridge.org |

| 3T3-L1 Adipocytes | Adipose Tissue | Does not significantly alter resistin or adiponectin gene expression. | nih.govcambridge.org |

| HT29 / CT26 | Colorectal Cancer | Promotes cell growth, survival, and metastasis; increases cancer cell stemness. | nih.govspandidos-publications.comresearchgate.net |

| Macrophages | Immune Cells | Increases intracellular zinc levels; decreases expression of cholesterol transporter ABCA1. | nih.govnih.gov |

| HUVECs | Endothelium | Induces apoptosis (cell death) and production of reactive oxygen species. | lipidmaps.orgjpp.krakow.pljpp.krakow.pl |

Ex vivo tissue explants provide a model that bridges the gap between cell culture and whole-organism studies. Human placental explants, for example, are used to study nutrient transport from mother to fetus. Research using this model has successfully traced the uptake and metabolism of other ¹³C-labeled fatty acids, such as palmitic acid, oleic acid, and docosahexaenoic acid (DHA). oup.comnih.govresearchgate.netsoton.ac.uk These studies show that the placenta actively metabolizes fatty acids, incorporating them into various lipid classes like phosphatidylcholines and triacylglycerols. nih.govresearchgate.net The metabolic partitioning is dependent on the type of fatty acid. nih.govresearchgate.net

By incubating human placental explants with this compound, researchers could directly quantify its rate of uptake and its metabolic fate within the placental tissue. nih.gov This would provide crucial data on whether elaidic acid is preferentially stored, oxidized, or transported, and how its handling might compare to that of naturally occurring fatty acids, offering insights into the potential exposure of the fetus to dietary trans fats.

In Vitro Model Systems: Cell Lines (e.g., HuH-7, C2C12 Myotubes, 3T3-L1 Adipocytes, Colorectal Cancer Cells, Macrophages, HUVECs)

Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. rsc.org The method involves introducing an isotopic tracer into a biological system and measuring the distribution of the isotope label in downstream metabolites. creative-proteomics.comresearchgate.net This information is then used in computational models to calculate intracellular fluxes. rsc.org

While many MFA studies focus on central carbon metabolism using tracers like glucose or glutamine, the principles can be extended to fatty acid metabolism. nih.govnih.gov Using this compound as the tracer would allow for the quantification of flux through pathways directly involving elaidic acid. This includes its rate of activation to elaidoyl-CoA, its incorporation into complex lipids, its elongation or desaturation, and its breakdown through β-oxidation. Such data provides a dynamic and quantitative understanding of how cells process this trans-fatty acid.

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. researchgate.net The primary product of DNL is the saturated fatty acid palmitate, which can then be modified. nih.gov While elaidic acid is an exogenous fatty acid not produced by DNL, its presence can influence the rate and products of this pathway.

To measure DNL flux, researchers typically supply cells or organisms with stable isotope-labeled precursors like ¹³C-glucose, ¹³C-glutamine, or ¹³C-acetate and measure the incorporation of the ¹³C label into newly synthesized fatty acids. oup.comnih.govmit.edu Studies have shown that both glucose and amino acids contribute carbon to the acetyl-CoA pool used for DNL. biorxiv.org

Experiments in HuH-7 liver cells have demonstrated that pretreatment with elaidic acid significantly increases the rate of DNL, as measured by the incorporation of [¹⁴C]-acetate into lipids. nih.gov This suggests that elaidic acid modulates the activity of the DNL pathway. By conducting MFA experiments using ¹³C-labeled precursors in the presence and absence of elaidic acid, researchers can quantify how it alters the carbon flux from different sources into the lipogenic pathway.

Table 2: Investigating the Impact of Elaidic Acid on De Novo Lipogenesis (DNL) using Isotopic Tracers

| Tracer | Precursor For | Observation in the Presence of Elaidic Acid | Implication | Citations |

|---|---|---|---|---|

| ¹³C-Acetate | Acetyl-CoA | Increased incorporation of the label into newly synthesized lipids. | Elaidic acid stimulates the overall rate of DNL. | nih.govtno-pharma.com |

| ¹³C-Glucose | Acetyl-CoA, Glycerol-3-Phosphate | Could be used to quantify the specific shift in glucose carbon flux towards fatty acid and triglyceride synthesis. | Elucidates how elaidic acid alters carbohydrate conversion to fat. | rsc.org |

| ¹³C-Glutamine | TCA Cycle Intermediates, Acetyl-CoA | Could be used to trace the contribution of glutamine to DNL via reductive carboxylation. | Determines if elaidic acid affects the use of amino acids as a carbon source for DNL. | rsc.orgnih.gov |

The end products of DNL and subsequent elongation/desaturation reactions are key fatty acids like palmitate (16:0), stearate (B1226849) (18:0), and oleate (B1233923) (18:1). nih.gov Analyzing the mass isotopomer distribution in these fatty acids after administering a ¹³C-tracer allows for the calculation of the fractional contribution of DNL to the total fatty acid pool. d-nb.info

Tracing Carbon Flow from Specific Precursors (e.g., 13C-Acetate, 13C-Glucose, 13C-Glutamine)

Fatty Acid Elongation and Desaturation Pathways

The use of isotopically labeled elaidic acid, such as this compound, provides a powerful tool for investigating its metabolic fate within fatty acid elongation and desaturation pathways. Research using labeled tracers helps to elucidate how trans fatty acids are processed and how they interfere with the metabolism of other essential fatty acids.

Studies have shown that trans fatty acids can be metabolized by the same enzymatic systems responsible for processing cis fatty acids, though often with different efficiencies and consequences. researchgate.net Evidence suggests that elaidic acid may inhibit the activity of key desaturase enzymes. wikipedia.org For instance, in human skin fibroblasts, trans fatty acids have been found to potentially inhibit desaturation activity. researchgate.net A significant finding from observational studies in infants and children is the inverse correlation between the plasma levels of the principal trans fatty acid, elaidic acid, and the product/substrate ratio of arachidonic acid synthesis (C20:4ω-6/C18:2ω-6). nih.gov This suggests a dose-dependent inhibition of arachidonic acid synthesis from linoleic acid by trans fatty acids. nih.gov The enzyme delta-6 desaturase, which is critical for converting essential fatty acids into important molecules like arachidonic acid, is one of the enzymes affected by trans fats. wikipedia.org

While elaidic acid can interfere with these pathways, it can also be a substrate for them, albeit a poor one. Some research indicates that elaidic acid can undergo desaturation, although the effects are generally considered small in the context of a normal diet. aocs.org The ability to track labeled elaidic acid allows researchers to quantify its limited conversion and to observe its competitive inhibition of the more efficient desaturation of essential fatty acids like linoleic and α-linolenic acid.

Beta-Oxidation and Fatty Acid Catabolism Dynamics

Stable isotope tracers like this compound are instrumental in dissecting the dynamics of beta-oxidation and the catabolism of trans fatty acids. Studies comparing the breakdown of elaidic acid to its cis-isomer, oleic acid, have revealed significant differences in their metabolic processing.

Identification of Metabolic Intermediates (e.g., Acylcarnitines)

The use of labeled fatty acids coupled with mass spectrometry enables the precise identification and quantification of metabolic intermediates, providing mechanistic insights into metabolic bottlenecks. ckisotopes.comthieme-connect.com In the context of elaidic acid catabolism, a key finding is the accumulation of specific acylcarnitine species. Acylcarnitines are formed to transport long-chain fatty acids into the mitochondria for beta-oxidation. youtube.com

Research on human macrophages exposed to elaidic acid revealed a notable accumulation of both C12:1 and C18:1 acylcarnitines in the cell culture supernatants. nih.gov This accumulation points to an inhibition of beta-oxidation at a step just after the formation of these intermediates, specifically one reaction proximal to the location of the trans double bond. nih.gov The use of 13C-labeled fatty acids in animal models has further established that the measurement of labeled acylcarnitines can differentiate metabolic processing in various tissues; for example, showing that during fasting, muscle is the primary source of increased plasma long-chain acylcarnitines, not the liver. thieme-connect.comresearchgate.net

Table 1: Accumulated Acylcarnitine Intermediates from Elaidic Acid Exposure in Human Macrophages

| Intermediate | Observation | Implication | Source |

|---|---|---|---|

| C12:1 Acylcarnitine | Accumulated in supernatant | Suggests inhibition of beta-oxidation | nih.gov |

| C18:1 Acylcarnitine | Accumulated in supernatant | Suggests inhibition of beta-oxidation | nih.gov |

Differential Oxidation Rates of Saturated, Monounsaturated, and Polyunsaturated Fatty Acids

Isotopic tracer studies have been fundamental in demonstrating that not all fatty acids are oxidized at the same rate. The structure of a fatty acid—including its chain length, degree of saturation, and the configuration of its double bonds—dictates its catabolic fate. cambridge.org

When comparing 18-carbon fatty acids, studies in healthy women using 13C-labeled tracers found that the cumulative oxidation of elaidic acid over 9 hours was similar to that of oleic acid. researchgate.net However, both were oxidized to a significantly greater extent than linoleic acid (a polyunsaturated fatty acid) within this timeframe. researchgate.net In contrast, other studies have highlighted different comparative rates. For example, in vitro experiments with rat heart mitochondrial preparations suggested that elaidic acid was oxidized more slowly than oleic acid. aocs.org Conversely, rat liver peroxisomes showed a preference for oxidizing trans fatty acids, with elaidic acid being oxidized about 2.5 times faster than oleic acid in that specific organelle. aocs.org

Studies comparing saturated and unsaturated fatty acids show that long-chain saturated fatty acids are generally oxidized more slowly than their unsaturated counterparts. cambridge.orgahajournals.org For instance, the cumulative oxidation of stearic acid (18:0) was found to be 34% lower than that of oleic acid (18:1) in postmenopausal women. ahajournals.org Research in rats demonstrated that oleic acid (18:1) was oxidized at a remarkably fast rate, similar to the short-chain saturated lauric acid (12:0), and significantly faster than stearic acid (18:0) and palmitic acid (16:0). cambridge.org

Table 2: Comparative Oxidation Rates of Various Fatty Acids from Isotopic Tracer Studies

| Fatty Acid | Type | Relative Oxidation Rate | Experimental Model | Source |

|---|---|---|---|---|

| Elaidic Acid (18:1, trans) | Monounsaturated | Similar to Oleic Acid (at 9h) | Humans | researchgate.net |

| Oleic Acid (18:1, cis) | Monounsaturated | Higher than Linoleic Acid (at 9h) | Humans | researchgate.net |

| Linoleic Acid (18:2, cis) | Polyunsaturated | Lower than Oleic & Elaidic Acid (at 9h) | Humans | researchgate.net |

| Stearic Acid (18:0) | Saturated | 34% lower than Oleic Acid | Humans | ahajournals.org |

| Palmitic Acid (16:0) | Saturated | Slower than Oleic Acid | Rats | cambridge.org |

| Lauric Acid (12:0) | Saturated | High, similar to Oleic Acid | Rats | cambridge.org |

Incorporation into Complex Lipid Classes (e.g., Triglycerides, Phospholipids, Cholesteryl Esters)

Once absorbed, fatty acids are incorporated into complex lipids for transport, storage, or structural purposes. Tracing studies with this compound and other labeled analogs reveal its distribution into various lipid classes, often in patterns distinct from its cis-isomer, oleic acid.

Following dietary intake in animal models, elaidic acid is readily incorporated into all major serum lipid fractions and adipose tissue. nih.gov In the serum of rabbits fed an elaidic acid-rich diet, triglycerides contained the highest proportion of the trans fatty acid, followed by phospholipids, with cholesteryl esters containing the least. nih.gov This pattern of incorporation highlights a metabolic preference. For example, plasma cholesterol esters have been shown to incorporate three times more oleic acid than elaidic acid, indicating that the enzyme responsible for cholesterol esterification (lecithin-cholesterol acyltransferase, LCAT) discriminates against the trans isomer. researchgate.net

In contrast, plasma triglycerides were found to incorporate only 10% more oleic acid than elaidic acid, suggesting less discrimination by the enzymes involved in triglyceride synthesis. researchgate.net Elaidic acid was also found to be selectively concentrated in plasma phospholipids. researchgate.net The specific location within the phospholipid molecule also matters; three times more elaidic acid than oleic acid was found to accumulate in the 1-acyl position of phosphatidylcholine. researchgate.net This differential incorporation into the backbone of complex lipids can alter membrane fluidity and the function of lipoproteins. mdpi.com

Table 3: Incorporation of Elaidic Acid vs. Oleic Acid into Plasma Lipid Classes

| Lipid Class | Relative Incorporation | Observation Details | Source |

|---|---|---|---|

| Triglycerides | High for Elaidic Acid | Highest amount of elaidic acid found in this fraction in serum. Only 10% more oleic acid incorporated compared to elaidic acid. | researchgate.netnih.gov |

| Phospholipids | High for Elaidic Acid | Second highest fraction for elaidic acid in serum. Selectively concentrated in phospholipids. | nih.govresearchgate.net |

| Cholesteryl Esters | Low for Elaidic Acid | Lowest amount of elaidic acid in this fraction. Oleic acid is incorporated 3x more than elaidic acid. | researchgate.netnih.gov |

Investigating Specific Metabolic and Cellular Responses Induced by Elaidic Acid

The use of this compound allows for precise investigation into the specific metabolic and cellular perturbations caused by this trans fatty acid, particularly in comparison to its naturally occurring cis-isomer. These studies help to uncover the molecular mechanisms behind the adverse health effects associated with industrially produced trans fats. nih.govmdpi.com

Differential Effects Compared to Cis-Isomers (e.g., Oleic Acid)

While elaidic acid and oleic acid are chemically similar, their different spatial configurations lead to markedly distinct biological effects.

Metabolic and Lipoprotein Effects:

Oxidation: As previously noted, elaidic acid can be oxidized at different rates than oleic acid depending on the tissue and specific metabolic pathway. aocs.orgresearchgate.net

Lipid Incorporation: Elaidic acid is incorporated differently into complex lipids. It is less favored for esterification to cholesterol than oleic acid but is readily incorporated into triglycerides and phospholipids. researchgate.netnih.gov This differential partitioning affects lipoprotein metabolism. Diets enriched in elaidic acid have been shown to depress HDL cholesterol levels, partly by increasing the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. atamankimya.comnih.gov

Triacylglyceride Accumulation: In liver cell models (HepG2), exposure to elaidic acid leads to a greater accumulation of triacylglycerides compared to cells exposed to oleic acid. researchgate.net

Cellular Signaling and Function:

Muscle and Fat Cells: In differentiated C2C12 muscle cells, oleic acid enhances insulin-stimulated glucose uptake and increases the expression of the myokine IL-6. cambridge.org Elaidic acid does not share this beneficial effect and instead reduces levels of IL-15 mRNA and increases the expression of the inflammatory cytokine TNF-α. cambridge.org In 3T3-L1 adipocytes, oleic acid favorably reduces resistin and increases adiponectin gene expression, whereas elaidic acid has no such effect. cambridge.org

Endothelial Cells: In cultured bovine pulmonary artery endothelial cells, oleic acid (100 μmol/L) inhibits nitric oxide synthase (NOS) activity, a key enzyme for vascular health. ahajournals.org In the same model, elaidic acid had no effect on NOS activity, highlighting a very specific structural requirement for the observed inhibition. ahajournals.org

These distinct effects underscore that elaidic acid is not a metabolic equivalent to oleic acid, and its presence can trigger unique and often detrimental cellular responses. nih.gov

Table 4: Differential Cellular and Metabolic Effects of Elaidic Acid vs. Oleic Acid

| Parameter | Effect of Elaidic Acid | Effect of Oleic Acid | Cell/System Model | Source |

|---|---|---|---|---|

| Insulin-Stimulated Glucose Uptake | No significant effect | Increased | C2C12 Myotubes | cambridge.org |

| TNF-α Expression | Increased | No significant effect | C2C12 Myotubes | cambridge.org |

| Adiponectin Gene Expression | No significant effect | Increased | 3T3-L1 Adipocytes | cambridge.org |

| Resistin Gene Expression | No significant effect | Decreased | 3T3-L1 Adipocytes | cambridge.org |

| HDL Cholesterol | Depresses levels | Less impact compared to trans fats | Cebus Monkeys / Humans | atamankimya.comnih.gov |

| Triacylglyceride Accumulation | Higher accumulation | Lower accumulation | HepG2 Cells | researchgate.net |

| Nitric Oxide Synthase (NOS) Activity | No effect | Inhibitory | Bovine Endothelial Cells | ahajournals.org |

Enzymatic Isomerization and Biohydrogenation Pathways in Microbial Systems (e.g., Ruminal Microbes)

The transformation of unsaturated fatty acids by microorganisms in the rumen is a complex process involving both isomerization and biohydrogenation. Studies utilizing isotopically labeled elaidic acid, such as this compound, have been instrumental in unraveling these intricate pathways.

Research has demonstrated that ruminal microbes possess the capability to convert elaidic acid into stearic acid, a process consistent with biohydrogenation. usda.gov However, the fate of the 13C label from elaidic acid is not solely confined to stearic acid. It has been unexpectedly discovered in a variety of trans C18:1 isomers, indicating that these microbes can move the trans double bond from its original position at carbon 9 to other locations along the fatty acid chain. usda.gov This double bond migration is considered an enzymatic process, mediated by one or more microbial isomerases, as it only occurs in the presence of these microbes. usda.gov

Studies with specific strains of rumen bacteria, such as Butyrivibrio hungatei, have confirmed the production of a mixture of trans positional isomers during the biohydrogenation of oleic acid. researchgate.net The formation of these mixed 18:1 isomers is not a spontaneous chemical reaction but requires enzymatic mediation, although the specific enzymes and their mechanisms are not yet fully identified. researchgate.net The use of 13C-labeled elaidic acid has been crucial in confirming this distribution of isomers. researchgate.netunito.it

Interactive Table: Biohydrogenation Intermediates of C18 Unsaturated Fatty Acids in Ruminal Systems

| Precursor Fatty Acid | Key Intermediates | Final Product | Reference |

|---|---|---|---|

| Elaidic Acid (18:1 t9) | Multiple trans C18:1 isomers | Stearic Acid (18:0) | usda.gov |

| Oleic Acid (18:1 c9) | trans-10 and trans-11 C18:1 isomers | Stearic Acid (18:0) | usda.gov |

| Linolenic Acid (C18:3) | c9,t11,c15-C18:3, t9,t12,t15-C18:3, CLA, t11-C18:1, t13-C18:1 | Stearic Acid (18:0) | wur.nl |

| Linoleic Acid (C18:2) | CLA, t10-C18:1, t11-C18:1 | Stearic Acid (18:0) | wur.nl |

Modulation of Gene Expression and Transcriptional Regulators (e.g., SREBP-1c)

Elaidic acid has been shown to uniquely modulate hepatic lipogenesis through its effects on gene expression, particularly by mediating the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.gov SREBPs are a family of transcription factors that play a crucial role in the synthesis of cholesterol, fatty acids, and triglycerides. xiahepublishing.com

In human hepatoma HuH-7 cells, elaidic acid was found to potently induce SRE-luciferase activity, a reporter for SREBP activation. nih.gov Furthermore, it increased the mRNA levels of SREBP-1c. nih.gov This is in contrast to its cis-isomer, oleic acid, which inhibited SRE-luciferase activity and did not alter SREBP-1c mRNA levels. nih.gov The induction of SREBP-1c by elaidic acid leads to the upregulation of downstream lipogenic genes involved in both fatty acid and sterol synthesis. nih.gov This includes genes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase (SCD). nih.gov

The mechanism of SREBP-1c activation is complex and can be influenced by various factors, including insulin (B600854) and cellular stress. scienceopen.comjci.org Insulin is a known potent inducer of SREBP-1c gene expression. xiahepublishing.comjci.org The activation of SREBP-1c by elaidic acid suggests a distinct regulatory pathway compared to other fatty acids, contributing to increased de novo synthesis of fatty acids, cholesterol, cholesteryl esters, and triglycerides. nih.gov

Interactive Table: Effect of Elaidic Acid on Lipogenic Gene Expression

| Gene/Protein | Effect of Elaidic Acid | Cellular Context | Reference |

|---|---|---|---|

| SRE-luciferase activity | Potently induced | HuH-7 cells | nih.gov |

| SREBP-1c mRNA | Increased | HuH-7 cells | nih.gov |

| Mature SREBP-1 protein | No inhibitory effect | HuH-7 cells | nih.gov |

| Lipogenic genes (e.g., FAS, ACC, SCD) | Increased expression | HuH-7 cells | nih.gov |

Receptor Agonism and Downstream Signaling Pathways (e.g., PPARα, PPARγ, NF-κB, EGFR)

Elaidic acid and other fatty acids can act as signaling molecules, influencing various cellular processes through their interaction with nuclear receptors and cell surface receptors.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that regulate lipid metabolism, energy homeostasis, and inflammation. nih.govoup.com Fatty acids and their metabolites are endogenous ligands for PPARs. nih.gov While specific studies on the direct agonism of this compound on PPAR isoforms are limited, the broader class of fatty acids is known to activate them. PPARα is primarily expressed in the liver and regulates lipid accumulation, while PPARγ is abundant in adipose tissue and controls insulin sensitivity and adipocyte differentiation. mdpi.com PPARδ is involved in a wide range of cellular functions, including lipid oxidation and cell differentiation. oup.com

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor involved in inflammatory responses. Some fatty acids have been shown to exert anti-inflammatory effects by modulating NF-κB activity, sometimes through a connection with PPARγ. nih.govmdpi.com For instance, the PPARδ ligand L-165041 has been shown to promote the binding of PPARδ to the p65 subunit of NF-κB, leading to anti-inflammatory effects. nih.gov

Epidermal Growth Factor Receptor (EGFR) is a cell surface receptor that, upon activation, can trigger downstream signaling cascades, including the ERK1/2 pathway. researchgate.net Oleic acid has been shown to induce ERK1/2 activation and AP-1 DNA binding through a mechanism that involves the transactivation of EGFR. researchgate.net This suggests that fatty acids can indirectly activate receptor tyrosine kinases. The localization of receptors like EGFR within lipid rafts can also influence their activity. wikipedia.org

Influence on Cellular Membrane Structure, Fluidity, and Lipid Raft Organization

The physical properties of fatty acids, such as their shape and degree of saturation, significantly influence the structure and fluidity of cellular membranes. Elaidic acid, being a trans-unsaturated fatty acid, has a more linear structure compared to its cis-isomer, oleic acid, which has a distinct kink. nih.gov This difference in molecular shape leads to differential effects on membrane properties.

Unlike oleic acid, which can induce significant alterations in membrane structure and promote the formation of non-lamellar phases, elaidic acid does not markedly alter the mesomorphism of phospholipids like phosphatidylethanolamine. nih.gov The linear shape of elaidic acid is more similar to that of saturated fatty acids like stearic acid in this regard. mdpi.com

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for organizing signaling molecules. wikipedia.orgmdpi.com The composition of fatty acids within the membrane can influence the formation and stability of these rafts. Elaidic acid has been implicated in inducing inflammation through its effects on lipid rafts and their associated toll-like receptors (TLRs). mdpi.com In contrast, some studies suggest that other fatty acids, like DHA, can alter the organization of plasma membranes by inducing changes in both raft and non-raft domains. laminarpharma.com The disruption or modification of lipid rafts can affect the function of resident proteins, such as receptors and enzymes. aboutscience.eu

Interactive Table: Differential Effects of C18 Fatty Acids on Membrane Properties

| Fatty Acid | Molecular Shape | Effect on Phosphatidylethanolamine Mesomorphism | Influence on Lipid Rafts | Reference |

|---|---|---|---|---|

| Elaidic Acid | Linear | Minor alteration | Can induce inflammation via TLRs in rafts | nih.govmdpi.com |

| Oleic Acid | Kinked | Induces significant alterations, promotes non-lamellar phases | Regulates membrane protein activity without direct interaction | nih.govmdpi.com |

| Stearic Acid | Linear | Minor alteration | - | nih.govmdpi.com |

Interplay with Autophagy Processes

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis, especially under conditions of stress. mdpi.com Recent research has uncovered a significant interplay between fatty acids and autophagy.

Elaidic acid has been shown to inhibit autophagy that is induced by saturated fatty acids like palmitic acid. caymanchem.comnih.gov This inhibitory effect appears to be specific, as elaidic acid does not prevent autophagy induced by starvation or by other unsaturated fatty acids like oleic acid. mdpi.comnih.gov The capacity of trans-fats to abolish this cytoprotective stress response may contribute to their known toxicity. nih.gov

The regulation of autophagy is complex, involving key proteins like LC3B and transcription factors such as TFEB. nih.govfrontiersin.org Studies have shown that elaidic acid can suppress the formation of GFP-LC3B-positive puncta, a hallmark of autophagy, when induced by palmitic acid. nih.gov Conversely, other compounds have been shown to alleviate the lipid accumulation induced by elaidic acid by accelerating autophagy flux and promoting the nuclear translocation of TFEB. frontiersin.org This highlights the therapeutic potential of modulating autophagy in conditions associated with high levels of trans-fats.

Computational and Theoretical Frameworks for Interpreting Elaidic 18 13c Acid Tracer Data

Mass Isotopomer Distribution Analysis (MIDA) for Quantifying Fractional Contributions to Metabolic Pools

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the biosynthesis and turnover of polymers in vivo by analyzing the distribution of mass isotopomers in a product molecule. nih.gov When a stable isotope-labeled precursor, such as Elaidic-18-13c acid, is introduced, it is metabolized into smaller units (e.g., acetyl-CoA) that are then used to build new, larger molecules.

The core principle of MIDA involves administering a stable isotopically enriched precursor and then measuring the relative abundances of different mass isotopomers in the polymer of interest using mass spectrometry (MS). nih.gov These observed distributions are then compared to statistical distributions predicted by binomial or multinomial expansion. nih.gov This comparison allows for the calculation of the isotopic enrichment of the direct precursor pool (p) that was used for the synthesis of new polymers. nih.gov A key advantage of MIDA is its ability to determine the enrichment of the "true" precursor—the actual molecules that were incorporated into the product—without needing to isolate the precursor itself. nih.gov From this, the fraction of molecules in a sample that were newly synthesized during the experiment (fractional synthesis) can be calculated. nih.gov This method has been successfully applied to study the metabolism of fatty acids, cholesterol, and glucose. nih.govnih.gov

In the context of this compound, MIDA can be used to quantify its contribution to various metabolic pools. For example, if this compound is catabolized via β-oxidation, it generates ¹³C-labeled acetyl-CoA. This labeled acetyl-CoA can then be incorporated into newly synthesized fatty acids, such as palmitate. By analyzing the mass isotopomer distribution of this newly synthesized palmitate, MIDA can determine the fractional contribution of this compound to the acetyl-CoA precursor pool.

Table 1: Illustrative MIDA Application for Palmitate Synthesis from this compound Tracer

| Parameter | Description | Hypothetical Value | Interpretation |

| Tracer | Labeled fatty acid introduced into the system. | This compound | The source of the ¹³C label for tracing metabolic pathways. |

| Precursor Pool | The pool of molecules directly used for synthesis. | Acetyl-CoA | Generated from the breakdown of various substrates, including the tracer. |

| Product | The newly synthesized molecule of interest. | Palmitate (C16:0) | Synthesized from 8 units of acetyl-CoA. |

| p (Precursor Enrichment) | The fraction of the acetyl-CoA pool that is ¹³C-labeled, as calculated by MIDA. nih.gov | 0.15 | 15% of the acetyl-CoA used for palmitate synthesis originated from the this compound tracer. |

| Fractional Synthesis | The proportion of the palmitate pool that is newly synthesized during the experiment. nih.gov | 0.30 | 30% of the measured palmitate was synthesized during the study period. |

This table is for illustrative purposes to demonstrate the principles of MIDA.

Isotopomer Spectral Analysis (ISA) for De Novo Biosynthesis Assessment